4-tert-Butylbenzoic acid

Catalog No.
S566435
CAS No.
98-73-7
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-tert-Butylbenzoic acid

CAS Number

98-73-7

Product Name

4-tert-Butylbenzoic acid

IUPAC Name

4-tert-butylbenzoic acid

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H,12,13)

InChI Key

KDVYCTOWXSLNNI-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)O

solubility

1.57e-04 M
INSOL IN WATER; VERY SOL IN ALCOHOL & BENZENE

Synonyms

4-tert-butylbenzoic acid, 4-tert-butylbenzoic acid, aluminum salt, 4-tert-butylbenzoic acid, barium salt, 4-tert-butylbenzoic acid, calcium salt, 4-tert-butylbenzoic acid, magnesium salt, 4-tert-butylbenzoic acid, potassium salt, 4-tert-butylbenzoic acid, sodium salt, 4-tert-butylbenzoic acid, zinc salt, para-tert-butylbenzoic acid

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)O

The exact mass of the compound 4-tert-Butylbenzoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.57e-04 minsol in water; very sol in alcohol & benzene. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4802. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. It belongs to the ontological category of alkylbenzene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-tert-Butylbenzoic acid (PTBBA, CAS 98-73-7) is a highly versatile, para-substituted aromatic carboxylic acid widely procured as a performance-enhancing intermediate and polymer modifier . Characterized by its bulky, electron-donating tert-butyl moiety, PTBBA offers significantly enhanced lipophilicity, steric hindrance, and thermal stability compared to unsubstituted benzoic acid. Industrially, it is supplied as a high-purity (≥99.0%) white crystalline powder and is primarily utilized in the synthesis of advanced PVC heat stabilizers, as a chain-stopping modifier for high-solids alkyd resins, and in the formulation of premium corrosion inhibitors . Its low water solubility and high compatibility with non-polar polymer matrices make it a critical building block for applications requiring strict moisture resistance and elevated processing temperatures .

Attempting to substitute PTBBA with standard benzoic acid or shorter-chain alkylbenzoates (such as p-toluic acid) routinely compromises formulation performance and manufacturability [1]. In polymer and resin applications, the absence of the bulky tert-butyl group leads to inferior solubility in aliphatic solvents, reduced steric shielding of the polymer backbone, and lower glass transition temperatures in cured films. Furthermore, during high-temperature PVC compounding, standard benzoates exhibit higher volatility and poorer matrix compatibility, resulting in premature thermal degradation and equipment plate-out [2]. In anti-corrosion and lubricant formulations, lacking the extended hydrophobic tail of PTBBA prevents the formation of a dense, moisture-repelling protective barrier on metal surfaces, rendering generic alternatives ineffective under severe environmental stress [1].

Thermal Stability and Volatility Profile in Polymer Processing

The addition of the tert-butyl group fundamentally changes the thermal envelope of the molecule compared to unsubstituted benzoic acid, which is critical for high-temperature polymer compounding. PTBBA exhibits a boiling point of approximately 280 °C (with decomposition) and a melting point of 164–166 °C [1]. In contrast, standard benzoic acid sublimes readily and boils at 249 °C. This differential in boiling point, coupled with the significantly higher molecular weight (178.23 g/mol vs 122.12 g/mol), translates to drastically reduced volatility during extrusion processes (e.g., PVC processing at 180–200 °C). This ensures the additive remains embedded in the polymer matrix rather than evaporating or causing plate-out on manufacturing machinery.

Evidence DimensionBoiling point and processing volatility
Target Compound DataPTBBA: Boiling point ~280 °C; MW = 178.23 g/mol
Comparator Or BaselineBenzoic acid: Boiling point 249 °C; MW = 122.12 g/mol
Quantified Difference+31 °C increase in boiling point; 46% increase in molecular mass
ConditionsStandard atmospheric pressure thermal processing

Crucial for PVC compounders and resin manufacturers who require additives that will not volatilize or cause plate-out during high-temperature extrusion.

Sirtuin (Sir2p) Inhibition Efficacy for Biochemical Synthesis

Beyond industrial polymers, PTBBA demonstrates highly specific biological activity as a selective inhibitor of yeast sirtuin (Sir2p), an NAD+-dependent histone deacetylase. Structure-activity relationship (SAR) studies reveal that the steric bulk of the para-substituent is paramount for target binding [1]. In direct assays, PTBBA achieved a Minimum Inhibitory Concentration (MIC) of 50 μM, drastically outperforming the naturally occurring weak inhibitor 4-dimethylaminobenzoic acid, which required 200 μM for similar inhibition[1]. Smaller or charged substituents failed to achieve this binding affinity, proving that the bulky, uncharged tert-butyl group is uniquely responsible for the enhanced inhibitory activity.

Evidence DimensionMinimum Inhibitory Concentration (MIC) against Sir2p
Target Compound Data4-tert-Butylbenzoic acid (MIC = 50 μM)
Comparator Or Baseline4-dimethylaminobenzoic acid (MIC = 200 μM)
Quantified Difference4-fold increase in inhibitory potency (75% reduction in required concentration)
ConditionsYeast strain DMY2843 assay (48 h incubation)

Validates PTBBA as a high-value, structurally specific intermediate for pharmaceutical and biochemical research targeting HDAC inhibition.

Alkyd Resin Modification: Cure Acceleration and Film Hardness

In the formulation of high-solids alkyd resins, substituting standard fatty acids or benzoic acid with PTBBA as a chain-stopping agent significantly alters the thermomechanical profile of the cured coating. The bulky tert-butyl group restricts polymer chain mobility, thereby increasing the glass transition temperature (Tg) and accelerating the oxidative cure process [1]. When blended at typical modifier loadings of 10 to 30 weight percent, PTBBA-modified resins achieve a tack-free state faster than benzoic acid baselines, while delivering a measurable increase in pendulum hardness [1]. This steric rigidity, combined with excellent solubility in non-polar solvents, ensures high-gloss, durable finishes.

Evidence DimensionThermomechanical rigidity and drying kinetics
Target Compound DataPTBBA-modified alkyd resin (Accelerated drying, high Tg)
Comparator Or BaselineBenzoic acid-modified resin (Standard drying time, lower Tg)
Quantified DifferenceEnhanced film rigidity and reduced tack-free time at 10-30 wt% loading
ConditionsHigh-solids oxidative cure alkyd coating systems

Enables coating manufacturers to formulate faster-drying, higher-durability industrial paints and off-road vehicle coatings while maintaining excellent solvent compatibility.

Advanced PVC Heat Stabilizers

PTBBA is highly recommended for manufacturing Barium/Zinc and Calcium/Zinc liquid or solid stabilizers. Its superior thermal stability and low volatility ensure long-term color retention and zero plate-out during the high-temperature extrusion of rigid and flexible PVC profiles [1].

High-Solids Alkyd Resins and Industrial Coatings

As a premium chain-stopping modifier, PTBBA is the preferred choice for formulating fast-drying, high-gloss alkyd paints used in automotive, agricultural, and construction equipment, where superior hardness and aliphatic solvent solubility are required to outperform standard benzoates[2].

Premium Metalworking and Cooling Fluids

PTBBA is selected for synthesizing amine-salt corrosion inhibitors that demand robust, long-lasting hydrophobic barrier formation on metal surfaces under continuous aqueous exposure, extending the operational lifespan of industrial machinery[2].

Pharmaceutical and Biochemical Synthesis

Utilized as a specialized building block and selective sirtuin (Sir2p) inhibitor in HDAC-targeted drug discovery, where the precise steric bulk of the tert-butyl group is critical for receptor binding and outcompetes smaller aromatic derivatives [1].

Physical Description

DryPowder; DryPowder, PelletsLargeCrystals; PelletsLargeCrystals

Color/Form

NEEDLES FROM DILUTE ALCOHOL

XLogP3

3.9

LogP

3.85 (LogP)

Melting Point

164.5 °C
164.5-165.5 °C

UNII

43Z7T3VN0R

Related CAS

10196-68-6 (barium salt)
16518-26-6 (potassium salt)
17264-53-8 (hydrochloride salt)
4067-14-5 (aluminum salt)
4980-54-5 (zinc salt)
52509-83-8 (magnesium salt)
52509-84-9 (calcium salt)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H360F: May damage fertility [Danger Reproductive toxicity];
H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

98-73-7

Wikipedia

4-tert-butylbenzoic acid

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Computer and electronic product manufacturing
Paint and coating manufacturing
Petroleum lubricating oil and grease manufacturing
Plastic material and resin manufacturing
Transportation equipment manufacturing
Benzoic acid, 4-(1,1-dimethylethyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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